![molecular formula C14H18ClN3O2S B11830183 Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830183.png)
Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a cyclopropane ring fused to an indole moiety, along with a sulfamoyl group. The presence of these functional groups makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine typically involves multiple steps One common approach starts with the preparation of the indole derivative, which is then subjected to cyclopropanation to form the spirocyclic structure
Indole Derivative Preparation: The indole derivative can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Cyclopropanation: The indole derivative is then treated with a cyclopropanating agent, such as diazomethane, in the presence of a catalyst like rhodium acetate to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can also form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 7-chloro-3,4-dihydrospiro[benzo[b]azepine-5,1’-cyclopropane]-1(2H)-carboxylate: Similar spirocyclic structure but with different functional groups.
Indole derivatives: Compounds with the indole moiety but lacking the spirocyclic structure or sulfamoyl group.
Uniqueness
Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is unique due to its combination of a spirocyclic structure, indole moiety, and sulfamoyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C14H18ClN3O2S |
|---|---|
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
2-(tert-butylsulfamoylimino)-7-chlorospiro[1H-indole-3,1'-cyclopropane] |
InChI |
InChI=1S/C14H18ClN3O2S/c1-13(2,3)18-21(19,20)17-12-14(7-8-14)9-5-4-6-10(15)11(9)16-12/h4-6,18H,7-8H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
UOQFJHBKMCNGHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)N=C1C2(CC2)C3=C(N1)C(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


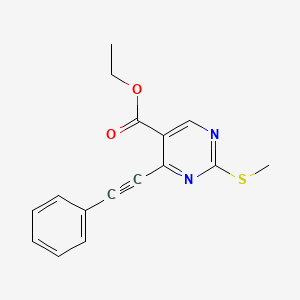
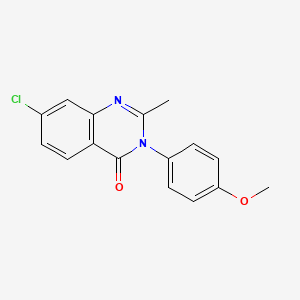
![tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830110.png)

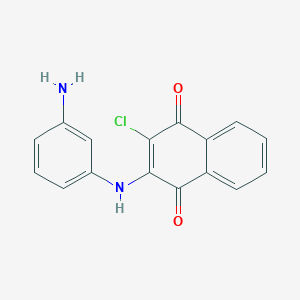
![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
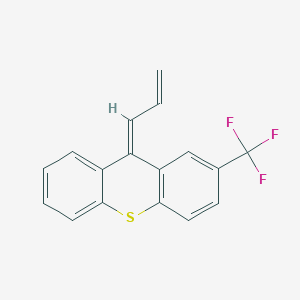

![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)


![6-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-3-(2,4,6-trifluorobenzoyl)-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B11830161.png)
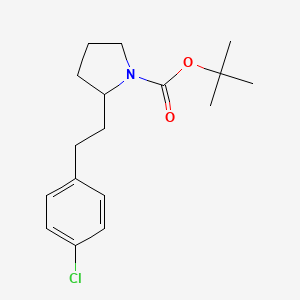
![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
